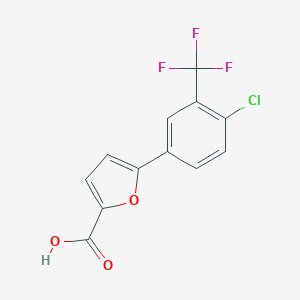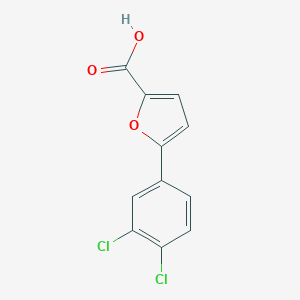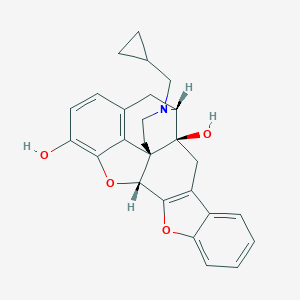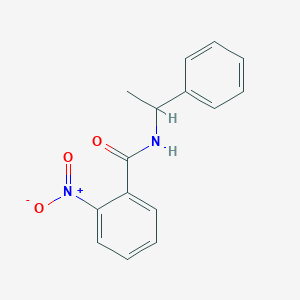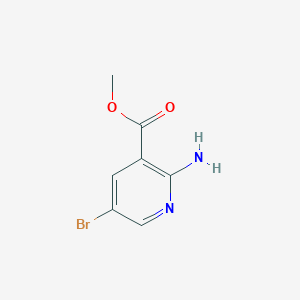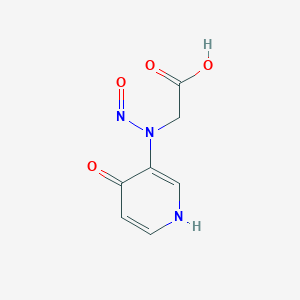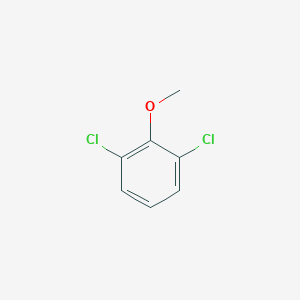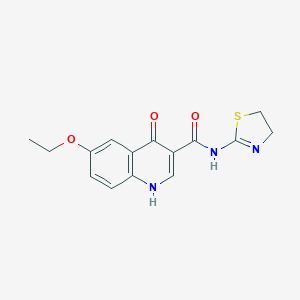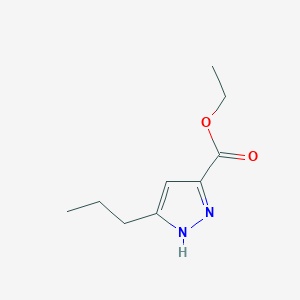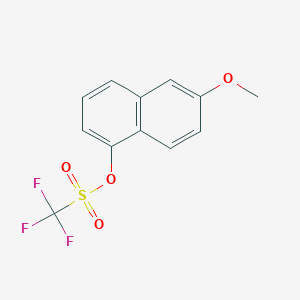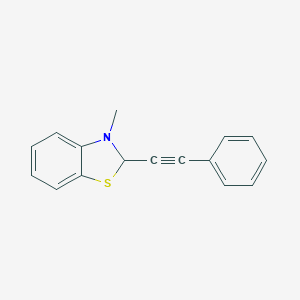
3-Methyl-2-(phenylethynyl)-2,3-dihydro-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-(phenylethynyl)-2,3-dihydro-1,3-benzothiazole, also known as MPEP, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which has been implicated in a variety of neurological disorders, including Parkinson's disease, Alzheimer's disease, and schizophrenia.
Scientific Research Applications
3-Methyl-2-(phenylethynyl)-2,3-dihydro-1,3-benzothiazole has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and schizophrenia. 3-Methyl-2-(phenylethynyl)-2,3-dihydro-1,3-benzothiazole has also been shown to improve cognitive function in animal models of these disorders.
Mechanism Of Action
3-Methyl-2-(phenylethynyl)-2,3-dihydro-1,3-benzothiazole is a selective antagonist of the mGluR5 receptor, which is a G protein-coupled receptor that is widely expressed in the central nervous system. Activation of mGluR5 has been implicated in a variety of neurological disorders, including Parkinson's disease, Alzheimer's disease, and schizophrenia. 3-Methyl-2-(phenylethynyl)-2,3-dihydro-1,3-benzothiazole blocks the activity of mGluR5, which leads to a reduction in the release of glutamate, a neurotransmitter that is involved in the pathophysiology of these disorders.
Biochemical And Physiological Effects
3-Methyl-2-(phenylethynyl)-2,3-dihydro-1,3-benzothiazole has been shown to have a variety of biochemical and physiological effects, including a reduction in the release of glutamate, an increase in the expression of brain-derived neurotrophic factor (BDNF), and a reduction in oxidative stress. These effects are thought to underlie the neuroprotective and cognitive-enhancing effects of 3-Methyl-2-(phenylethynyl)-2,3-dihydro-1,3-benzothiazole.
Advantages And Limitations For Lab Experiments
One of the advantages of using 3-Methyl-2-(phenylethynyl)-2,3-dihydro-1,3-benzothiazole in lab experiments is its selectivity for the mGluR5 receptor, which allows for the specific targeting of this receptor in studies of neurological disorders. However, one of the limitations of using 3-Methyl-2-(phenylethynyl)-2,3-dihydro-1,3-benzothiazole is its relatively low potency, which may limit its effectiveness in certain experimental paradigms.
Future Directions
There are several future directions for research on 3-Methyl-2-(phenylethynyl)-2,3-dihydro-1,3-benzothiazole, including the development of more potent mGluR5 antagonists, the exploration of the potential therapeutic applications of 3-Methyl-2-(phenylethynyl)-2,3-dihydro-1,3-benzothiazole in other neurological disorders, and the investigation of the mechanisms underlying the neuroprotective and cognitive-enhancing effects of 3-Methyl-2-(phenylethynyl)-2,3-dihydro-1,3-benzothiazole. Additionally, the potential use of 3-Methyl-2-(phenylethynyl)-2,3-dihydro-1,3-benzothiazole in combination with other therapeutic agents is an area of interest for future research.
Synthesis Methods
3-Methyl-2-(phenylethynyl)-2,3-dihydro-1,3-benzothiazole can be synthesized using a multi-step process involving the reaction of 2-aminothiophenol with 2-bromoacetophenone, followed by the reaction of the resulting intermediate with 4-phenylbut-3-yn-2-one. The final product is obtained through a reduction reaction using lithium aluminum hydride.
properties
CAS RN |
123768-43-4 |
|---|---|
Product Name |
3-Methyl-2-(phenylethynyl)-2,3-dihydro-1,3-benzothiazole |
Molecular Formula |
C16H13NS |
Molecular Weight |
251.3 g/mol |
IUPAC Name |
3-methyl-2-(2-phenylethynyl)-2H-1,3-benzothiazole |
InChI |
InChI=1S/C16H13NS/c1-17-14-9-5-6-10-15(14)18-16(17)12-11-13-7-3-2-4-8-13/h2-10,16H,1H3 |
InChI Key |
OSJOSCFNEDRURF-UHFFFAOYSA-N |
SMILES |
CN1C(SC2=CC=CC=C21)C#CC3=CC=CC=C3 |
Canonical SMILES |
CN1C(SC2=CC=CC=C21)C#CC3=CC=CC=C3 |
synonyms |
Benzothiazole, 2,3-dihydro-3-methyl-2-(phenylethynyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



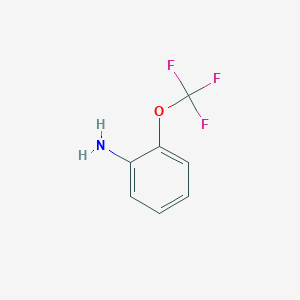
![2-Formyl-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B52514.png)
